

Physical and chemical characteristics of 3-(benzylthio)propanoic acid

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Compound of Interest

Compound Name: 3-(Benzylthio)propanoic acid

Cat. No.: B1267328

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Technical Guide: 3-(benzylthio)propanoic Acid Introduction

3-(benzylthio)propanoic acid (CAS No: 2899-66-3) is an organosulfur compound featuring a carboxylic acid and a thioether functional group. Its structure, comprising a flexible propanoic acid chain and a benzylthio moiety, makes it a valuable intermediate in various fields of chemical synthesis. This document provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and logical workflow diagrams to aid researchers in its application. While derivatives of propionic acid are known to possess a wide range of biological activities, including anti-inflammatory properties, the primary documented utility of **3-(benzylthio)propanoic acid** itself is as a versatile building block in the development of novel agrochemicals and as a derivative in peptide synthesis.^{[1][2][3]}

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-(benzylthio)propanoic acid** are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

Property	Value
CAS Number	2899-66-3
Molecular Formula	C ₁₀ H ₁₂ O ₂ S
Molecular Weight	196.27 g/mol
Appearance	Off-white to light yellow solid or colorless to pale yellow liquid
Boiling Point	351.6°C at 760 mmHg
Density	1.197 g/cm ³
pKa	4.463 at 25°C
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol, ether
Flash Point	166.4°C
Refractive Index	1.581
Vapor Pressure	1.51E-05 mmHg at 25°C

Data sourced from multiple chemical suppliers and databases.

Spectroscopic and Analytical Data

Structural elucidation and confirmation of **3-(benzylthio)propanoic acid** rely on standard spectroscopic techniques. The expected data are as follows:

- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a suitable deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show characteristic signals: a broad singlet for the carboxylic acid proton (-COOH), signals for the aromatic protons of the benzyl group, a singlet or sharp peak for the benzylic methylene protons (-S-CH₂-Ph), and two triplets for the ethylene protons of the propanoic acid chain (-CH₂-CH₂-).
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid (~178-180 ppm), aromatic

carbons, the benzylic methylene carbon, and the two aliphatic carbons of the propanoate backbone. While a spectrum for the methyl ester derivative is available, the data for the parent acid follows predictable chemical shifts.[\[4\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically $\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp, strong peak for the C=O stretch ($\sim 1700\text{ cm}^{-1}$), and various C-H and C=C stretching and bending frequencies from the alkyl and aromatic portions of the molecule.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M^+) corresponding to its molecular weight ($m/z = 196$). Common fragmentation patterns would include the loss of the carboxyl group and cleavage at the thioether linkage, leading to a prominent benzyl or tropylium ion peak ($m/z = 91$).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **3-(benzylthio)propanoic acid**.

Synthesis Protocol: Thiol-ene Michael Addition

This protocol describes a common method for synthesizing β -thio-propanoic acids via the Michael addition of a thiol to acrylic acid.

Materials:

- Benzyl mercaptan (phenylmethanethiol)
- Acrylic acid
- Triethylamine (or other suitable base catalyst)
- Toluene (or other suitable solvent)
- Hydrochloric acid (1 M solution)
- Sodium sulfate (anhydrous)

- Dichloromethane (DCM)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzyl mercaptan (1.0 eq) in toluene.
- Add acrylic acid (1.1 eq) to the solution.
- Add a catalytic amount of triethylamine (0.1 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
- Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation to yield pure **3-(benzylthio)propanoic acid**.

Analytical Protocol: Structural Confirmation

Objective: To confirm the identity and purity of the synthesized **3-(benzylthio)propanoic acid**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
- Analysis: Process the spectra and integrate the ^1H signals. Compare the observed chemical shifts and coupling constants with expected values to confirm the molecular structure.

2. Infrared (IR) Spectroscopy:

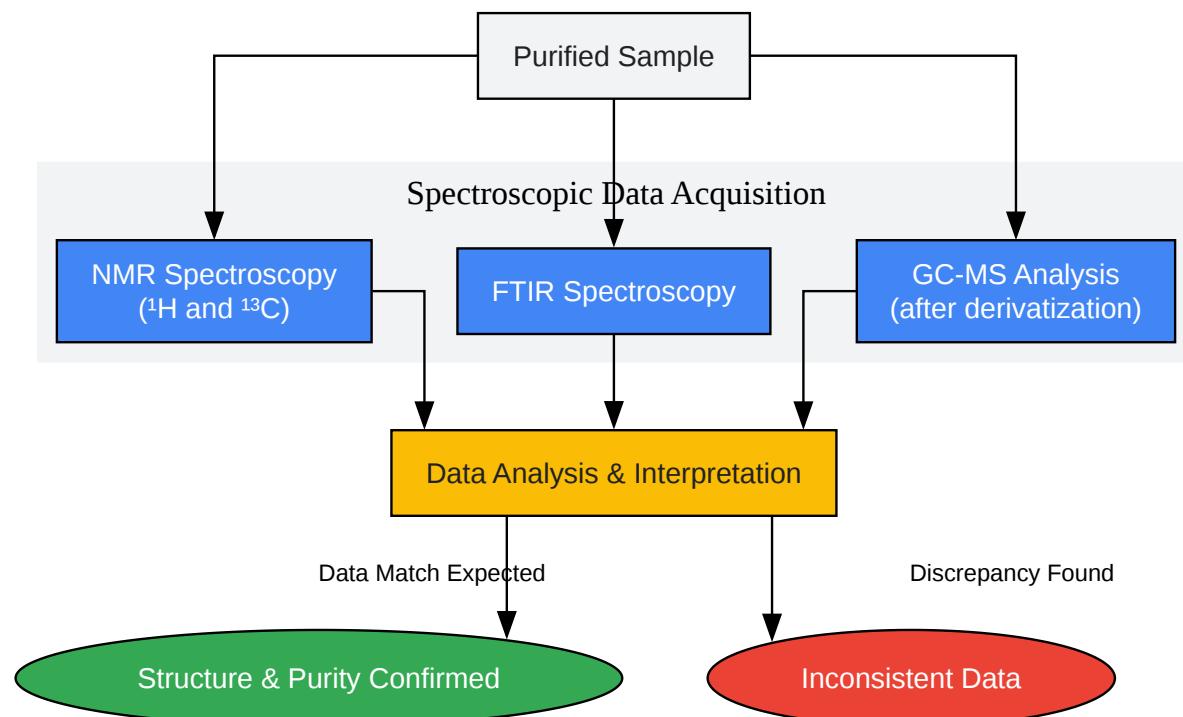
- Sample Preparation: Place a small drop of the neat liquid sample (if liquid at room temperature) or prepare a thin film between two KBr or NaCl plates. If the sample is a solid, prepare a KBr pellet.
- Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands for the O-H (broad), C=O, C-H (sp^2 and sp^3), and C-S functional groups.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation (Derivatization): For improved volatility and chromatographic performance, derivatize the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with an excess of diazomethane in ether or by heating with methanol and a catalytic amount of sulfuric acid.
- GC Conditions: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program starting from $\sim 100^\circ\text{C}$ and ramping up to $\sim 280^\circ\text{C}$.
- MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Scan a mass range of m/z 40-450.
- Analysis: Identify the peak corresponding to the methyl 3-(benzylthio)propanoate derivative in the chromatogram. Analyze the corresponding mass spectrum for the correct molecular ion peak and characteristic fragmentation pattern.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of **3-(benzylthio)propanoic acid**.



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